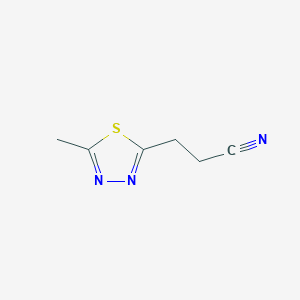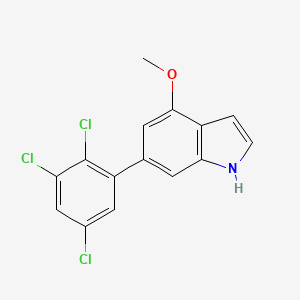
4-Methoxy-6-(2,3,5-trichlorophenyl)indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-6-(2,3,5-trichlorophenyl)indole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds widely recognized for their presence in natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(2,3,5-trichlorophenyl)indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyindole and 2,3,5-trichlorobenzene.
Friedel-Crafts Alkylation: The trichlorophenyl group is introduced to the indole ring via a Friedel-Crafts alkylation reaction. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale batch reactors to perform the Friedel-Crafts alkylation.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and product yield.
Purification and Quality Control: Employing advanced purification methods and stringent quality control measures to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions
4-Methoxy-6-(2,3,5-trichlorophenyl)indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trichlorophenyl group can be reduced to form a less chlorinated phenyl derivative.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-formyl-6-(2,3,5-trichlorophenyl)indole or 4-carboxy-6-(2,3,5-trichlorophenyl)indole.
Reduction: Formation of 4-methoxy-6-(2,3-dichlorophenyl)indole or 4-methoxy-6-(2-chlorophenyl)indole.
Substitution: Formation of 4-methoxy-6-(2,3,5-trichlorophenyl)-5-nitroindole or 4-methoxy-6-(2,3,5-trichlorophenyl)-5-bromoindole.
科学研究应用
4-Methoxy-6-(2,3,5-trichlorophenyl)indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methoxy-6-(2,3,5-trichlorophenyl)indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
相似化合物的比较
Similar Compounds
4-Methoxyindole: Lacks the trichlorophenyl group, resulting in different chemical and biological properties.
6-(2,3,5-Trichlorophenyl)indole:
4-Methoxy-6-phenylindole: Contains a phenyl group instead of a trichlorophenyl group, leading to variations in its chemical behavior.
Uniqueness
4-Methoxy-6-(2,3,5-trichlorophenyl)indole is unique due to the presence of both the methoxy and trichlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H10Cl3NO |
|---|---|
分子量 |
326.6 g/mol |
IUPAC 名称 |
4-methoxy-6-(2,3,5-trichlorophenyl)-1H-indole |
InChI |
InChI=1S/C15H10Cl3NO/c1-20-14-5-8(4-13-10(14)2-3-19-13)11-6-9(16)7-12(17)15(11)18/h2-7,19H,1H3 |
InChI 键 |
IZDCLJVZHIAXAH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC2=C1C=CN2)C3=C(C(=CC(=C3)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


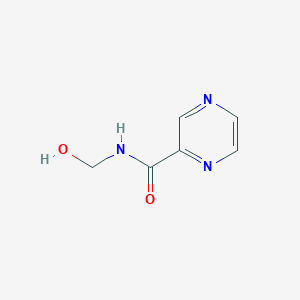

![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B13105526.png)
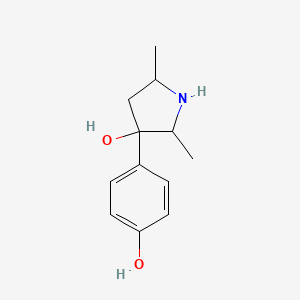
![7-iodo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105533.png)
![2-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13105535.png)



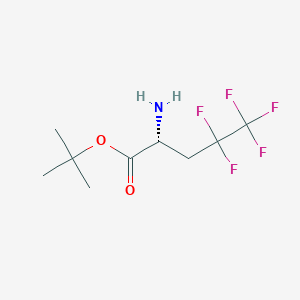
![9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B13105560.png)
![6-bromo-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13105570.png)
![[1,4]Oxazepino[5,4-a]isoindole-2,7-dione, 4,5-dihydro-1-phenyl-](/img/structure/B13105576.png)
